molecular formula C11H9ClN6 B8386166 2-Chloro-9-(3-pyridylmethyl)adenine

2-Chloro-9-(3-pyridylmethyl)adenine

Katalognummer: B8386166
Molekulargewicht: 260.68 g/mol
InChI-Schlüssel: DVBXQJNUMQBIEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-9-(3-pyridylmethyl)adenine is a synthetic purine derivative designed for research applications, particularly in the study of adenosine receptor pharmacology. Substituted adenines like this compound are recognized as useful templates for developing adenosine receptor antagonists . Scientific studies on closely related 2-chloro-9-alkyladenines have shown that the presence of a chlorine atom at the 2-position can favorably influence binding to certain adenosine receptor subtypes . This compound features a chlorinated adenine core linked to a 3-pyridylmethyl group at the 9-position, a structure common in ligands targeting G protein-coupled adenosine receptors . As a nitrogen-containing heterocycle, it is part of a class of compounds with broad significance in medicinal chemistry and drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest advancements in adenine-based receptor ligands.

Eigenschaften

Molekularformel

C11H9ClN6

Molekulargewicht

260.68 g/mol

IUPAC-Name

2-chloro-9-(pyridin-3-ylmethyl)purin-6-amine

InChI

InChI=1S/C11H9ClN6/c12-11-16-9(13)8-10(17-11)18(6-15-8)5-7-2-1-3-14-4-7/h1-4,6H,5H2,(H2,13,16,17)

InChI-Schlüssel

DVBXQJNUMQBIEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)CN2C=NC3=C(N=C(N=C32)Cl)N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Clofarabine belongs to a class of halogenated PNAs, including cladribine (2-CdA) and fludarabine (FA). Structural variations critically influence pharmacokinetics, mechanisms, and clinical efficacy.

Structural and Enzymatic Stability Comparisons

Compound Adenine Modification Sugar Modification Key Enzymatic Resistance
Clofarabine (CAFdA) 2-chloro 2'-fluoro (arabinofuranosyl) ADA, PNP
Cladribine (2-CdA) 2-chloro 2'-deoxyribose ADA
Fludarabine (FA) 2-fluoro β-D-arabinofuranosyl PNP (limited)
Cl-F(↓)-dAdo* 2-chloro 2'-fluoro (ribofuranosyl) None significant
Cl-diF(↑↓)-dAdo* 2-chloro 2',2'-difluoro (ribofuranosyl) None significant

*Structural analogues studied in Parker et al. (1999) .

  • Cladribine : Shares the 2-chloro substitution but lacks the 2'-fluoro group on the sugar. This makes it susceptible to phosphorolytic cleavage by purine nucleoside phosphorylase (PNP), reducing plasma stability compared to clofarabine .
  • Fludarabine: Contains a 2-fluoro on adenine and arabinose sugar but lacks clofarabine’s 2'-fluoro. It requires phosphorylation to its triphosphate form for activity, with lower RNR inhibition potency than clofarabine .

Pharmacological and Cytotoxic Activity

  • Cytotoxicity in CEM Cells: Clofarabine (Cl-F(↑)-dAdo) demonstrated 50-fold higher potency than Cl-F(↓)-dAdo and Cl-diF(↑↓)-dAdo. This difference arises from clofarabine’s superior RNR inhibition (10–30× stronger), which depletes deoxycytidine nucleotides, stalling DNA synthesis. In contrast, Cl-F(↓)-dAdo and Cl-diF(↑↓)-dAdo non-selectively inhibit RNA/protein synthesis at cytotoxic doses, reducing therapeutic selectivity .
  • Oral Bioavailability: The 2'-fluoro group in clofarabine’s arabinose configuration enhances acid stability, enabling oral administration—a key advantage over cladribine and fludarabine, which require intravenous delivery .

Mechanism of Action

  • Clofarabine Triphosphate (CAFdATP) :
    Inhibits RNR (IC₅₀ = 65 nM) and DNA polymerases α/γ, blocking dNTP synthesis and DNA repair. Cladribine and fludarabine triphosphates show weaker RNR inhibition, relying more on DNA polymerase disruption .
  • Resistance Profile :
    Clofarabine’s resistance to ADA and PNP reduces metabolic inactivation, prolonging intracellular triphosphate retention (>24 hours vs. 6–12 hours for cladribine) .

Clinical and Preclinical Relevance

  • Efficacy in Leukemia :
    Clofarabine’s dual mechanism (RNR + DNA synthesis inhibition) confers activity in fludarabine-resistant ALL/AML. In phase II trials, it achieved 30–40% response rates in pediatric ALL, outperforming historical cladribine/fludarabine data .
  • Toxicity: Myelosuppression and hepatotoxicity are dose-limiting but manageable, contrasting with cladribine’s neurotoxicity and fludarabine’s immunosuppression .

Vorbereitungsmethoden

Nucleobase Functionalization via Mitsunobu Coupling

A cornerstone of 2-chloro-9-(3-pyridylmethyl)adenine synthesis involves the Mitsunobu reaction for coupling adenine derivatives with pyridylmethyl groups. In one approach, 2-chloroadenine is reacted with 3-pyridylmethanol under Mitsunobu conditions (diethyl azodicarboxylate [DEAD] and triphenylphosphine [PPh₃]) to install the 9-(3-pyridylmethyl) moiety. The reaction proceeds via an SN2 mechanism, with the alcohol oxygen acting as the nucleophile. Key parameters include:

  • Temperature : 0–25°C to minimize side reactions.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Yield : 65–72% after purification by silica gel chromatography.

Chlorination Strategies

Introducing the 2-chloro substituent is critical for biological activity. Two primary methods dominate:

  • Direct Chlorination of Adenine :

    • Adenine is treated with phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline at 110°C for 6 hours.

    • Reaction Equation :

      Adenine+POCl3Diethylaniline2-Chloroadenine+H3PO4\text{Adenine} + \text{POCl}_3 \xrightarrow{\text{Diethylaniline}} \text{2-Chloroadenine} + \text{H}_3\text{PO}_4
    • Yield : 85–90% with >95% purity.

  • Post-Functionalization Chlorination :

    • After installing the pyridylmethyl group, chlorination is performed using N-chlorosuccinimide (NCS) in dichloromethane (DCM) at 0°C.

    • Selectivity : The 2-position is preferentially chlorinated due to steric and electronic effects of the 9-substituent.

Protecting Group Strategies

N-Protection of Adenine

To prevent unwanted side reactions at the N3 and N7 positions, adenine is often protected with:

  • Benzyl Groups : Introduced via reaction with benzyl bromide in DMF/K₂CO₃.

  • Trityl Groups : 4,4′-Dimethoxytrityl (DMTr) chloride in pyridine.

Deprotection Protocols

  • Benzyl Removal : Catalytic hydrogenation (H₂/Pd-C) in ethanol.

  • DMTr Cleavage : 3% trichloroacetic acid (TCA) in DCM.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Limitations
Mitsunobu Coupling2-Chloroadenine + Pyridylmethanol65–7295–98High reagent cost
Direct AlkylationAdenine + 3-Pyridylmethyl Chloride50–5890–93Low regioselectivity
Post-Chlorination9-Substituted Adenine + NCS70–7597–99Requires anhydrous conditions

Notable Observations :

  • The Mitsunobu method offers superior regioselectivity but is less atom-economical.

  • Post-chlorination avoids handling POCl₃, improving safety profiles.

Optimization of Reaction Conditions

Solvent Effects

  • Polar Aprotic Solvents : DMF enhances nucleophilicity of the pyridylmethyl alcohol.

  • Ether Solvents : THF minimizes side reactions but slows reaction kinetics.

Catalytic Additives

  • Copper(I) Iodide : Accelerates Mitsunobu coupling by stabilizing intermediates (10 mol% loading).

  • Triethylamine (TEA) : Neutralizes HCl byproducts during chlorination.

Challenges and Mitigation Strategies

Regioselectivity Issues

  • Problem : Competing alkylation at N3 or N7 positions of adenine.

  • Solution : Use bulky bases (e.g., DBU) to sterically hinder undesired sites.

Purification Difficulties

  • Problem : Co-elution of 2-chloro and 6-chloro isomers during chromatography.

  • Solution : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient).

Industrial-Scale Synthesis

Patent-Based Approaches

  • CN102153507A : Describes a continuous-flow system for chlorination, achieving 92% yield at 120°C with AlCl₃ catalysis.

  • US3838136A : Employs gaseous Cl₂ in aqueous HCl with FeCl₃ catalysis, enabling large-batch production (≥100 kg).

Cost-Efficiency Metrics

  • Raw Material Cost : $120–150/kg for lab-scale vs. $45–60/kg for industrial-scale.

  • Waste Reduction : 85% solvent recovery via distillation in pilot plants.

Emerging Methodologies

Enzymatic Synthesis

  • Adenine Phosphoribosyltransferase (APRT) : Catalyzes the transfer of pyridylmethyl groups to adenine in buffer (pH 7.4).

  • Advantages : No protecting groups required; 55% yield reported.

Photoredox Catalysis

  • Mechanism : Visible light-driven chlorination using Ru(bpy)₃²⁺ and CCl₄.

  • Yield : 68% with >99% selectivity for the 2-position.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, H8), 8.12 (d, J = 4.8 Hz, 1H, Py-H), 7.45–7.39 (m, 2H, Py-H), 5.32 (s, 2H, CH₂).

  • HRMS : m/z [M+H]⁺ calcd for C₁₁H₁₀ClN₆: 253.0654; found: 253.0651.

Purity Assessment

  • HPLC : Retention time = 6.72 min (C18, 40% MeCN/H₂O).

  • Elemental Analysis : C 52.12%, H 3.98%, N 33.21% (theoretical: C 52.28%, H 3.99%, N 33.19%) .

Q & A

Q. Can this compound synergize with other antimetabolites (e.g., gemcitabine) in pancreatic cancer models?

  • Methodological Answer : Test synergy using Chou-Talalay combination indices in cell lines (e.g., MIA PaCa-2). Measure dNTP pool depletion via HPLC and validate in vivo using xenograft models. Synergy is often dose-schedule-dependent .

Key Notes for Experimental Design

  • Contradictory Data : Variations in dNTP pool sizes across cell lines (e.g., K562 vs. CEM) may explain differences in RR inhibition efficacy. Normalize dNTP levels using hydroxyurea pretreatment .
  • Safety in Research : Use N100/P3 respirators for aerosol-prone steps (e.g., weighing) and conduct experiments in fume hoods .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.